![molecular formula C17H16N2OS2 B2418536 3-allyl-5-(3,4-dimethylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2418536.png)
3-allyl-5-(3,4-dimethylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WAY-340153 es un compuesto químico que ha despertado interés en la investigación científica debido a sus propiedades únicas y aplicaciones potenciales. Este compuesto es conocido por sus interacciones específicas con objetivos biológicos, lo que lo convierte en un valioso objeto de estudio en diversos campos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de WAY-340153 involucra múltiples pasos, incluida la preparación de compuestos intermedios y sus reacciones subsecuentes en condiciones controladas. La ruta sintética exacta y las condiciones de reacción son propietarias y pueden variar dependiendo de la pureza y el rendimiento deseados del producto final.
Métodos de producción industrial
La producción industrial de WAY-340153 generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de equipos y técnicas especializadas para controlar la temperatura, la presión y otros parámetros de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
WAY-340153 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno del compuesto.
Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno del compuesto.
Sustitución: Esta reacción involucra el reemplazo de un grupo funcional en el compuesto por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones de WAY-340153 incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura y el solvente, se controlan cuidadosamente para lograr el resultado deseado.
Productos principales
Los productos principales formados a partir de las reacciones de WAY-340153 dependen de la reacción específica y las condiciones utilizadas. Por ejemplo, la oxidación puede producir derivados oxigenados, mientras que la reducción puede producir compuestos hidrogenados.
Aplicaciones Científicas De Investigación
WAY-340153 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como reactivo en varias reacciones químicas para estudiar los mecanismos de reacción y la formación de productos.
Biología: Investigado por sus interacciones con moléculas biológicas y sus efectos potenciales en los procesos celulares.
Medicina: Explorado por sus efectos terapéuticos potenciales y como compuesto líder en el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de WAY-340153 involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. Estas interacciones pueden modular diversas vías biológicas, lo que lleva a los efectos observados del compuesto. Los objetivos moleculares exactos y las vías involucradas son objeto de investigación en curso.
Comparación Con Compuestos Similares
WAY-340153 se compara con otros compuestos similares para destacar sus propiedades únicas y ventajas potenciales. Algunos compuestos similares incluyen:
WAY-151693: Conocido por sus interacciones con la colagenasa y aplicaciones terapéuticas potenciales.
La singularidad de WAY-340153 radica en sus interacciones moleculares específicas y los efectos biológicos resultantes, que pueden diferir de los de compuestos similares.
Propiedades
IUPAC Name |
5-(3,4-dimethylphenyl)-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-4-7-19-16(20)14-13(9-22-15(14)18-17(19)21)12-6-5-10(2)11(3)8-12/h4-6,8-9H,1,7H2,2-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVRQUGGGDMHQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)CC=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2418453.png)
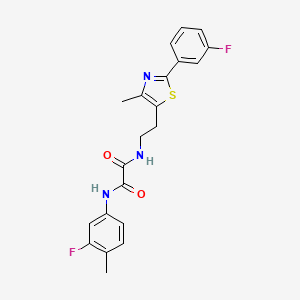
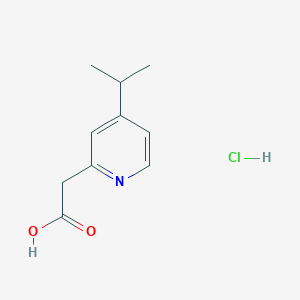
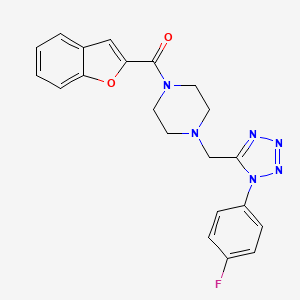
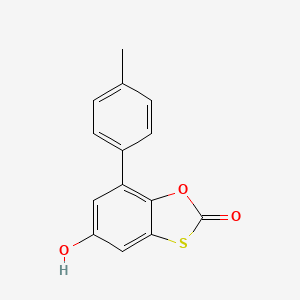
![2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride](/img/structure/B2418460.png)
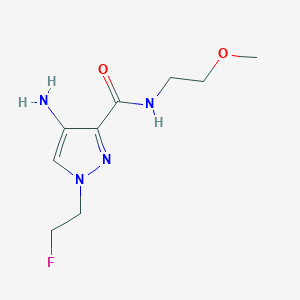
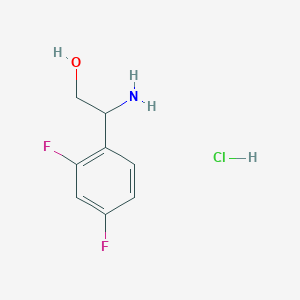
![4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2418464.png)
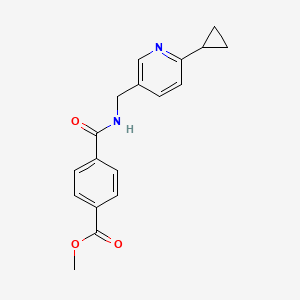
![2,2-difluoro-1-imidazo[1,2-a]pyridin-3-yl-2-(phenylsulfanyl)-1-ethanone](/img/structure/B2418468.png)
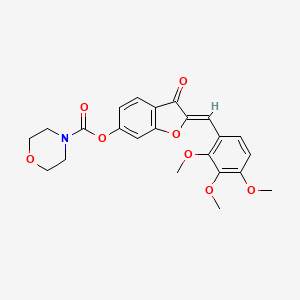
![2-({2-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarbonitrile](/img/structure/B2418470.png)
![(5Z)-5-[(4-ethoxyphenyl)methylidene]-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2418476.png)
